1-Chloro-1-(3,5-diformylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propan-2-one moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3,5-diformylphenyl)propan-2-one involves several steps. One common method includes the reaction of 3,5-diformylbenzene with chloroacetone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3,5-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3,5-diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,5-diformylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloro group and formyl groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-1-(3,5-diformylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3,4-diformylphenyl)propan-2-one: Similar structure but with different positioning of formyl groups.
1-Chloro-1-(3,5-diformylphenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-(1-chloro-2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)10-3-8(5-13)2-9(4-10)6-14/h2-6,11H,1H3 |
InChI Key |
WEYNDHAIWJIGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)C=O)C=O)Cl |
Origin of Product |
United States |
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